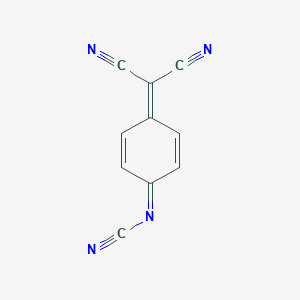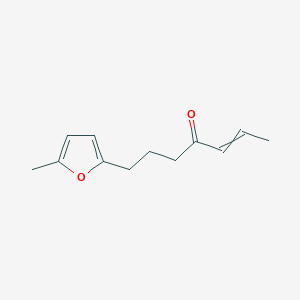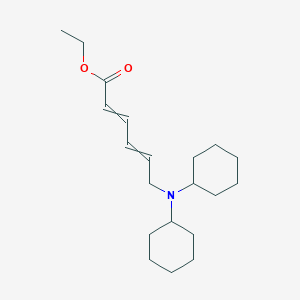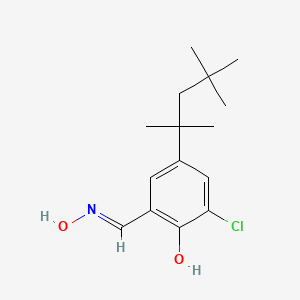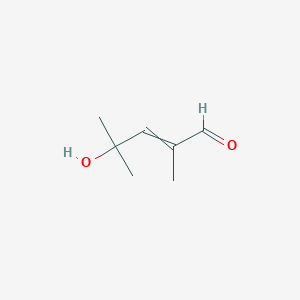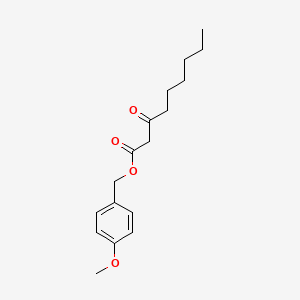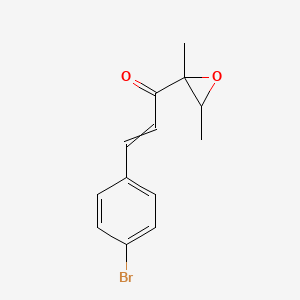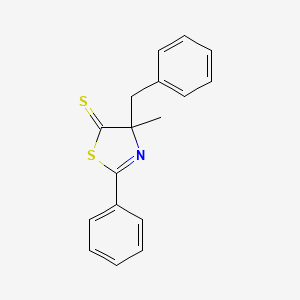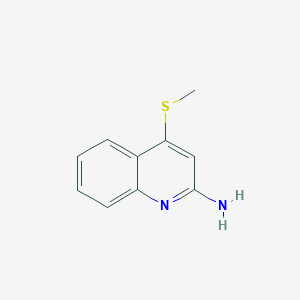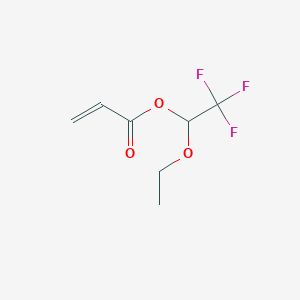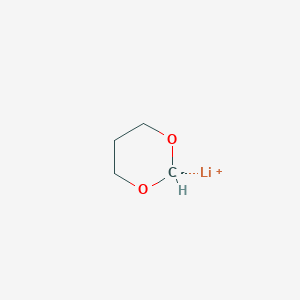
Lithium 1,3-dioxan-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Applications De Recherche Scientifique
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
Mécanisme D'action
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
Comparaison Avec Des Composés Similaires
Lithium 1,4-dioxane: Another organolithium compound with similar reactivity but different structural properties.
Lithium 1,3-dioxolane: A related compound with a five-membered ring structure, used in similar applications.
Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
118418-18-1 |
|---|---|
Formule moléculaire |
C4H7LiO2 |
Poids moléculaire |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
Clé InChI |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CO[CH-]OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


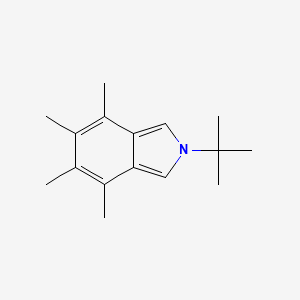
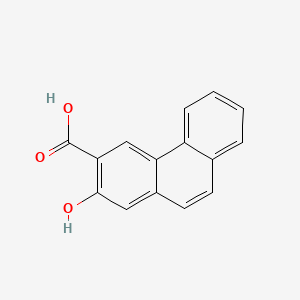
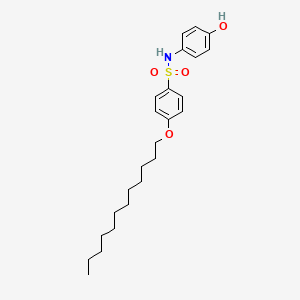
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
